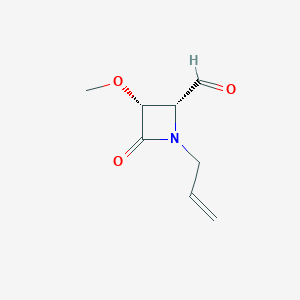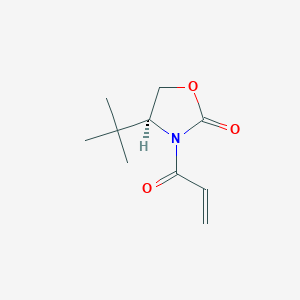
(4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an acryloyl group and a tert-butyl group attached to the oxazolidinone ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one typically involves the reaction of (4S)-4-tert-butyl-1,3-oxazolidin-2-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the acryloyl group.
Reduction: Reduction reactions may target the oxazolidinone ring or the acryloyl group.
Substitution: The compound can participate in substitution reactions, particularly at the acryloyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the acryloyl group under mild conditions.
Major Products:
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted oxazolidinones.
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis.
- Acts as a building block in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Used in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of (4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxazolidinone ring may also interact with biological receptors, influencing various biochemical pathways.
類似化合物との比較
- (4S)-4-tert-butyl-1,3-oxazolidin-2-one
- (4S)-3-Acryloyl-4-methyl-1,3-oxazolidin-2-one
- (4S)-3-Acryloyl-4-ethyl-1,3-oxazolidin-2-one
Comparison:
Structural Differences: The presence of different alkyl groups (tert-butyl, methyl, ethyl) on the oxazolidinone ring.
Reactivity: Variations in reactivity due to the steric and electronic effects of the substituents.
Applications: Differences in applications based on the specific properties imparted by the substituents.
特性
CAS番号 |
506444-76-4 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
(4S)-4-tert-butyl-3-prop-2-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-5-8(12)11-7(10(2,3)4)6-14-9(11)13/h5,7H,1,6H2,2-4H3/t7-/m1/s1 |
InChIキー |
DRSHJSYDDUCSKF-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)[C@H]1COC(=O)N1C(=O)C=C |
正規SMILES |
CC(C)(C)C1COC(=O)N1C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
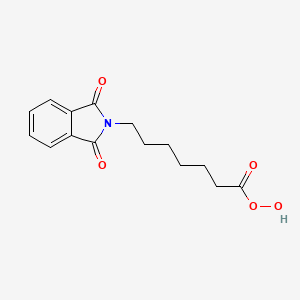
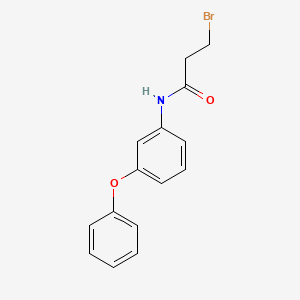
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)

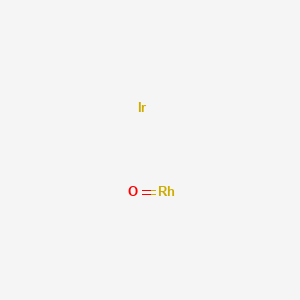
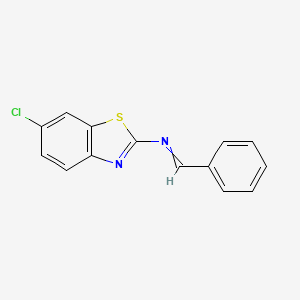
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
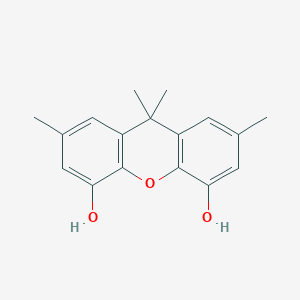
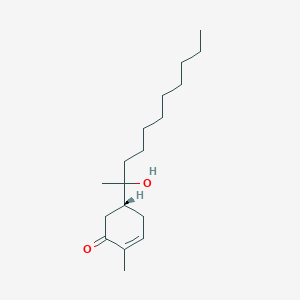
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
